molecular formula C18H20N4O2 B3003881 6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108839-44-5

6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Katalognummer: B3003881
CAS-Nummer: 2108839-44-5
Molekulargewicht: 324.384
InChI-Schlüssel: OVOMBBISESCWQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a chemical compound offered for research purposes. It is part of the dihydropyrazolopyrazine chemical class, a scaffold of significant interest in medicinal chemistry . Compounds based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core have been identified as potent negative allosteric modators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2), a target investigated for its role in central nervous system disorders . Research into similar analogs has demonstrated promising in vivo activity in rodent models of cognition, indicating the value of this chemotype for neuroscience research . The structure-activity relationship (SAR) evolution of this series has shown that significant gains in potency and selectivity can be achieved through strategic molecular modifications . This product is intended for research applications such as in vitro assay development, target validation, and hit-to-lead optimization campaigns. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-methyl-4-oxo-N-(4-phenylbutan-2-yl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12(8-9-14-6-4-3-5-7-14)19-17(23)15-10-16-18(24)20-13(2)11-22(16)21-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOMBBISESCWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC(C)CCC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic derivative belonging to the class of pyrazolo compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2C_{16}H_{20}N_4O_2, with a molecular weight of approximately 300.36 g/mol. Its structure includes a pyrazolo framework, which is known for its diverse biological activities.

Structural Formula

6 methyl N 1 methyl 3 phenylpropyl 4 oxo 4 5 dihydropyrazolo 1 5 a pyrazine 2 carboxamide\text{6 methyl N 1 methyl 3 phenylpropyl 4 oxo 4 5 dihydropyrazolo 1 5 a pyrazine 2 carboxamide}

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation of cancer cells.

Case Study: EGFR Inhibition

In a study evaluating various pyrazolo derivatives, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests that compounds with similar structures to our target may also possess potent inhibitory effects on cancer cell lines.

The mechanism by which these compounds exert their biological effects often involves:

  • Apoptosis Induction : Compounds induce apoptosis in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Specific derivatives have been shown to arrest the cell cycle at the S and G2/M phases, significantly reducing cell proliferation .

Comparative Analysis of Anticancer Activity

CompoundIC50 (µM) against A549IC50 (µM) against HCT-116Mechanism
Compound 12b8.2119.56Apoptosis induction, cell cycle arrest
Erlotinib0.006Not specifiedEGFR inhibition

Potential Therapeutic Uses

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Given its potential as an EGFR inhibitor, it may be developed as a treatment for lung and colon cancers.
  • Anti-inflammatory Effects : Pyrazolo compounds are also known for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
  • Neurological Disorders : Some derivatives are being explored for their neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related heterocyclic derivatives are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₈H₂₀N₄O₂ 324.38 1-methyl-3-phenylpropyl carboxamide High lipophilicity; potential enhanced bioavailability
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide (1775524-78-1) C₁₃H₁₂N₄O₃ 272.26 2-furylmethyl carboxamide Lower molecular weight; furan moiety may improve solubility
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (1775496-52-0) C₁₂H₁₁N₅O₃ 273.25 Triazolo ring; 2-furylmethyl Higher nitrogen content; possible increased hydrogen bonding
N,6-Dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (1775349-18-2) C₈H₉N₅O₂ 207.19 Methyl groups only Simplified structure; lower steric hindrance
4-[Benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide (1775454-35-7) C₂₄H₂₆N₆O 414.50 Benzyl(methyl)amino; dimethylaminophenyl Bulky substituents; potential for enhanced receptor binding

Key Findings

Structural Variations and Bioactivity :

  • The target compound ’s 1-methyl-3-phenylpropyl group distinguishes it from analogs with furylmethyl (e.g., CAS 1775524-78-1) or smaller alkyl chains (e.g., CAS 1775349-18-2). This phenylpropyl moiety likely increases hydrophobic interactions with biological targets, such as enzymes or lipid membranes, compared to furan-containing analogs .
  • The triazolo[1,5-a]pyrazine derivative (CAS 1775496-52-0) replaces the pyrazolo ring with a triazolo system, introducing an additional nitrogen atom. This modification may alter electronic properties, influencing binding affinity or metabolic stability .

Physicochemical Properties: The target compound’s higher molecular weight (324.38 vs. Analogs with polar groups (e.g., furan in CAS 1775524-78-1) exhibit lower logP values, which may enhance aqueous solubility but reduce blood-brain barrier permeability .

The absence of a primary amine in the target compound may mitigate this risk, but further genotoxicity assays are warranted .

Research Implications

The structural diversity among pyrazolo- and triazolo-pyrazine derivatives underscores the importance of substituent optimization for tailored pharmacokinetic and pharmacodynamic profiles. For instance:

  • CAS 1775454-35-7’s bulky benzyl and dimethylamino groups may enhance selectivity for aromatic receptor pockets but could limit metabolic stability due to steric hindrance .
  • CAS 1775349-18-2 ’s minimal substituents offer a scaffold for further functionalization, balancing simplicity and activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.